molecular formula C12H24Cl2N6 B052149 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride CAS No. 27776-21-2

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Cat. No.: B052149
CAS No.: 27776-21-2
M. Wt: 323.26 g/mol
InChI Key: ZVVWZIADMMTPBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a chemical compound with the CAS Number: 27776-21-2. It has a molecular weight of 323.27 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-{(E)-[1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylethyl]diazenyl}-1-methylethyl)-4,5-dihydro-1H-imidazole dihydrochloride . The InChI code is 1S/C12H22N6.2ClH/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10;;/h5-8H2,1-4H3,(H,13,14)(H,15,16);2*1H/b18-17+;; .


Physical and Chemical Properties Analysis

This compound has a boiling point of 413.3°C at 760 mmHg and a melting point of 188-193°C .

Scientific Research Applications

  • Synthesis and Characterization of Bis-triazenes : A new series of bis-triazenes, with a different connectivity than previously reported bis-triazenes, was synthesized. These products were characterized using NMR, IR spectroscopy, elemental analysis, and X-ray crystallography (Glister & Vaughan, 2006).

  • N-Substituted Bis(tetrazol-5-yl)diazenes : The synthesis of N-substituted bis(tetrazol-5-yl)diazenes and their characterization using NMR, IR, UV-spectroscopy, and thermal analysis was reported. The study included the determination of crystal and molecular structures (Serebryanskaya et al., 2010).

  • Crystal Structures of Solvated Bisimidazole Derivatives : The study involved the synthesis and structural analysis of solvated bisimidazole derivatives, providing insights into potential new inclusion hosts due to the formation of solvated crystals (Felsmann et al., 2012).

  • Two-Dimensional Cadmium(II) MOFs : The creation of two novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands was achieved, exploring their thermal stability and fluorescent properties (Li et al., 2012).

  • Molecular and Crystal Structures of Porphyrexides : This research determined the molecular and crystal structures of porphyrexides and their diamagnetic precursors, contributing to the understanding of the stability of these compounds (Tretyakov et al., 2006).

  • Synthesis and Structure of Pyrithione Derivative : A pyrithione derivative was synthesized, and its structure was confirmed using X-ray crystallography, infrared spectroscopy, and elemental analysis (Balewski et al., 2019).

  • Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A facile and convenient synthesis method for bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety was described (Mabkhot et al., 2010).

  • Unusual Reaction with Copper(II) Chloride : A study reported the synthesis of a bis(5-anilino-7-methoxycarbonyl-1-methyl-1H-imidazo[1,2-c]pyrimidin-4-ium) tetrachloro-cuprate(II) through a unique reaction with copper(II) chloride (Yudina et al., 2011).

  • Synthesis and Characterization of a Pyrazole Derivative : A novel pyrazole derivative bearing an azo moiety was synthesized, and its coordination ability with different metal ions was tested (Cao, 2012).

  • Synthesis and Crystal Structure of Schiff Base-Azo Ligands : The synthesis and crystal structure analysis of novel azobenzene derivatives, including their Cu2+ recognition properties, were reported (Wang et al., 2014).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known to be a water-soluble azo polymerization initiator , suggesting that its primary targets are likely to be monomers in a polymerization reaction.

Mode of Action

This compound acts as a polymerization initiator . It decomposes to generate free radicals, which can initiate the polymerization of monomers .

Biochemical Pathways

The compound is involved in the polymerization of water-soluble vinyl monomers .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the initiation of polymerization, leading to the formation of polymers from monomers .

Action Environment

The compound is active at low temperatures, with a 10-hour half-life decomposition temperature as low as 44°C . This suggests that temperature is a key environmental factor influencing its action, efficacy, and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves the reaction of two equivalents of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with one equivalent of 1,2-dibromoethane followed by reduction of the resulting 1,2-bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dibromide with a reducing agent to obtain the target compound as dihydrochloride salt.", "Starting Materials": [ "2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine", "1,2-dibromoethane", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve two equivalents of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine in a suitable solvent such as DMF or DMSO.", "Step 2: Add one equivalent of 1,2-dibromoethane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting 1,2-bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dibromide by column chromatography or recrystallization.", "Step 4: Dissolve the dibromide compound in a suitable solvent such as methanol or ethanol.", "Step 5: Add a reducing agent such as NaBH4 or LiAlH4 to the reaction mixture and stir at room temperature for several hours.", "Step 6: Purify the resulting 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride by precipitation with hydrochloric acid or by recrystallization." ] }

CAS No.

27776-21-2

Molecular Formula

C12H24Cl2N6

Molecular Weight

323.26 g/mol

IUPAC Name

bis[2-(4,5-dihydro-1H-imidazol-2-yl)propyl]diazene;dihydrochloride

InChI

InChI=1S/C12H22N6.2ClH/c1-9(11-13-3-4-14-11)7-17-18-8-10(2)12-15-5-6-16-12;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);2*1H

InChI Key

ZVVWZIADMMTPBX-UHFFFAOYSA-N

SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

Canonical SMILES

CC(CN=NCC(C)C1=NCCN1)C2=NCCN2.Cl.Cl

27776-21-2

physical_description

DryPowder, PelletsLargeCrystals

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

2,2’-[Azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole Dihydrochloride;  2,2’-(Azodiisopropylidene)di-2-imidazoline Dihydrochloride;  2,2’-Azobis(2-imidazolinylpropane) Dihydrochloride;  2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
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1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
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1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
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1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 5
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 6
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of AIBI?

A1: AIBI decomposes thermally to generate alkyl radicals . These radicals can initiate polymerization reactions or induce cellular stress , making it useful in various applications.

Q2: How does AIBI contribute to sonodynamic therapy (SDT)?

A2: AIBI enhances SDT in two ways: (1) Under ultrasound irradiation, it decomposes into alkyl radicals and nitrogen bubbles. (2) The nitrogen bubbles enhance acoustic cavitation, increasing the penetration of therapeutic nanoparticles into tumors , .

Q3: What is the role of AIBI in polymerization reactions?

A3: AIBI acts as a radical initiator in various polymerization techniques like emulsion, dispersion, and free radical polymerization , , . It initiates the formation of polymer chains by providing free radicals.

Q4: How does AIBI impact cells and induce cell death?

A4: AIBI generates alkyl radicals that can induce apoptosis in cells, potentially through caspase activation . This cell-killing potential makes it a potential candidate for anti-cancer therapies.

Q5: What is the molecular formula and weight of AIBI?

A5: AIBI has a molecular formula of C12H22N6·2HCl and a molecular weight of 323.33 g/mol .

Q6: How does temperature affect AIBI's performance?

A6: AIBI decomposes at mild temperatures (37–40°C) to generate radicals . This temperature sensitivity allows for controlled radical generation in various applications.

Q7: Can AIBI be used with different monomers in polymerization?

A7: Yes, AIBI has shown compatibility with various monomers, including vinyl acetate, acrylate, styrene, acrylamide, and methacrylates , , , making it versatile for synthesizing different polymers.

Q8: What is the role of AIBI in preparing water-redispersible polymer powders?

A8: AIBI can be used as both an initiator and stabilizer in surfactant-free emulsion polymerization, leading to latexes that can be readily redispersed in water after drying .

Q9: How should AIBI be stored to maintain its stability?

A9: To prevent decomposition, AIBI should be stored at temperatures below 30°C .

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